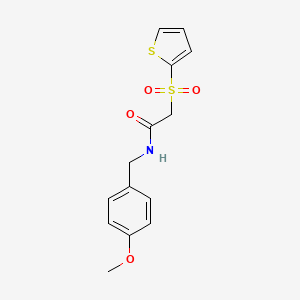

N-(4-methoxybenzyl)-2-(thiophen-2-ylsulfonyl)acetamide

Description

N-(4-Methoxybenzyl)-2-(thiophen-2-ylsulfonyl)acetamide is a synthetic acetamide derivative featuring a 4-methoxybenzyl group attached to the nitrogen atom and a thiophene-2-sulfonyl moiety at the acetamide’s α-position. Acetamide derivatives are pharmacologically versatile, with documented anti-cancer, antimicrobial, and anti-inflammatory activities.

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-2-thiophen-2-ylsulfonylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4S2/c1-19-12-6-4-11(5-7-12)9-15-13(16)10-21(17,18)14-3-2-8-20-14/h2-8H,9-10H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBYKJILMBPWCTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)CS(=O)(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-2-(thiophen-2-ylsulfonyl)acetamide typically involves the following steps:

Formation of the sulfonylacetamide moiety: This can be achieved by reacting thiophene-2-sulfonyl chloride with acetamide under basic conditions.

Introduction of the benzyl group: The 4-methoxybenzyl group can be introduced via a nucleophilic substitution reaction, where 4-methoxybenzyl chloride reacts with the sulfonylacetamide intermediate.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-2-(thiophen-2-ylsulfonyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-(4-methoxybenzyl)-2-(thiophen-2-ylsulfonyl)acetamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for designing new drugs with potential therapeutic effects.

Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

Biological Studies: It can serve as a probe to study biological processes involving sulfonylacetamide derivatives.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-2-(thiophen-2-ylsulfonyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonylacetamide moiety can form hydrogen bonds with target proteins, while the thiophene ring can participate in π-π interactions.

Comparison with Similar Compounds

Structural Analogues with Thiophene Sulfonyl Groups

Key Observations :

- Thiophene sulfonyl vs. For example, sulfonyl-containing compounds (e.g., 5l) show stronger anti-cancer activity than non-sulfonyl analogues .

- Substituent effects : The 4-methoxybenzyl group improves activity compared to other aryl substituents. Compound 5l, with a 4-methoxybenzylpiperazine moiety, outperformed sorafenib (IC₅₀ = 5.2 μM) in cytotoxicity assays .

Anti-Cancer Activity

Structure-Activity Relationships (SAR) :

- Quinazoline vs. imidazothiazole scaffolds : Quinazoline derivatives (e.g., compound 40) exhibit broad-spectrum anti-cancer activity, while imidazothiazoles (e.g., 5l) show cell line specificity .

- Methoxy positioning : 4-Methoxybenzyl derivatives (e.g., 5l, compound 9) consistently outperform 2- or 3-methoxy analogues, likely due to improved solubility and target interaction .

Antimicrobial and Antifungal Activity

Key Insight :

Physicochemical Properties

Trends :

- Lower molecular weight (<400 g/mol) correlates with better bioavailability, as seen in the target compound compared to bulkier derivatives (e.g., 5l) .

Data Tables

Biological Activity

N-(4-methoxybenzyl)-2-(thiophen-2-ylsulfonyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses a unique structure characterized by a methoxybenzyl group and a thiophenesulfonyl moiety. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. This structural configuration allows the compound to interact with various biological targets, making it an interesting candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The sulfonamide moiety facilitates hydrogen bonding with target proteins, while the thiophene ring can engage in π-π interactions, enhancing binding affinity and biological efficacy. Research indicates that this compound may modulate enzyme activity, potentially leading to therapeutic effects in various conditions, including cancer and microbial infections.

Antimicrobial Properties

This compound has shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it exhibited significant antibacterial activity against Gram-positive bacteria with minimal inhibitory concentrations (MIC) ranging from 15.625 to 62.5 μM. The mechanism of action appears to involve inhibition of protein synthesis pathways .

Anticancer Activity

The compound has also been explored for its anticancer potential. In vitro assays revealed that this compound induces apoptosis and autophagy in cancer cell lines, including melanoma and pancreatic cancer cells. It has demonstrated significant cytotoxicity against resistant cancer cell lines, indicating its potential as a lead compound in cancer therapy .

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer properties of this compound, researchers evaluated its effects on A375 melanoma xenograft models in mice. The results indicated a notable reduction in tumor size compared to control groups, suggesting that the compound effectively inhibits tumor growth through apoptosis induction .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Enterococcus faecalis. The compound displayed bactericidal activity with MIC values significantly lower than those of standard antibiotics like ciprofloxacin, highlighting its potential as an alternative treatment option .

Summary of Biological Activities

| Activity | Effect | MIC Range |

|---|---|---|

| Antibacterial | Effective against Gram-positive bacteria | 15.625 - 62.5 μM |

| Anticancer | Induces apoptosis and autophagy | Significant cytotoxicity noted |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.